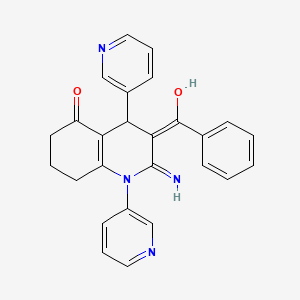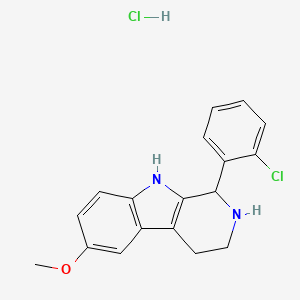![molecular formula C23H28N2O4 B6005156 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6005156.png)
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide, also known as MPWB, is a small molecule that has been studied for its potential applications in scientific research. This molecule has shown promise in various studies due to its unique chemical structure and mechanism of action.
作用机制
The mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has also been shown to modulate the expression of certain genes that are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate gene expression. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide in lab experiments is its unique chemical structure and mechanism of action. This molecule has shown promise in various studies and may be useful in the development of new drugs and therapies. However, there are also limitations to using 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide in lab experiments. One of the main limitations is the lack of information on its toxicity and safety profile. Further studies are needed to determine the safety of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide and its potential side effects.
未来方向
There are several future directions for research on 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. One area of research is the development of new drugs and therapies based on the structure and mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. Another area of research is the investigation of the safety and toxicity of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. Further studies are also needed to determine the efficacy of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the development of new synthetic methods for 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide may also be an area of future research.
合成方法
The synthesis of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-aminobenzamide with 1-phenylethylamine to form an intermediate product. This intermediate product is then reacted with methoxyacetyl chloride to form the methoxyacetyl derivative. The final step involves the reaction of the methoxyacetyl derivative with piperidine to form 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide.
科学研究应用
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has also been studied for its potential applications in Alzheimer's disease and Parkinson's disease. In addition, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
属性
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-17(18-6-4-3-5-7-18)24-23(27)19-8-10-20(11-9-19)29-21-12-14-25(15-13-21)22(26)16-28-2/h3-11,17,21H,12-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHWKXQEESFCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(4-tert-butylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6005073.png)
![1-[3-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6005077.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6005078.png)


![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6005099.png)
![1'-[2-(4-hydroxyphenyl)-1-methylethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6005107.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide](/img/structure/B6005113.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6005126.png)
![2-[1-(2-furylmethyl)-2-piperidinyl]ethanol](/img/structure/B6005127.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6005142.png)
![ethyl 4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B6005145.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B6005152.png)
![N-[5-(4-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B6005155.png)